molecular formula C21H32O7 B2677470 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol CAS No. 1173199-71-7

1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol

Cat. No.: B2677470
CAS No.: 1173199-71-7
M. Wt: 396.48
InChI Key: KCCMKEJSKZURTI-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol ( 1173199-71-7) is a high-purity chemical compound offered for research and development purposes. This compound has a molecular formula of C21H32O7 and a molecular weight of 396.47 g/mol . It belongs to a class of complex organic molecules featuring a tetrahydrofuro[2,3-d][1,3]dioxole core, which is often utilized in synthetic organic chemistry as a protected sugar or building block for more complex molecular architectures. The structure includes a pentyloxybenzyl ether group, which can influence the compound's solubility and be used as a protecting group in multi-step syntheses. Researchers value this compound for its potential application in nucleoside and carbohydrate chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[2,2-dimethyl-6-[(4-pentoxyphenyl)methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-4-5-6-11-24-15-9-7-14(8-10-15)13-25-18-17(16(23)12-22)26-20-19(18)27-21(2,3)28-20/h7-10,16-20,22-23H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCMKEJSKZURTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)COC2C3C(OC2C(CO)O)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol, several steps are involved:

  • Formation of the Tetrahydrofuro[2,3-d][1,3]dioxole ring: : This can be achieved through a multi-step synthesis involving the protection of diols, cyclization reactions, and deprotection steps under controlled conditions.

  • Introduction of the Pentyloxybenzyl Ether: : This typically involves alkylation reactions using 4-(pentyloxy)benzyl chloride and an appropriate base to ensure selectivity and efficiency.

  • Final Coupling and Functional Group Modifications: : The final steps involve coupling the intermediate compounds and performing any necessary modifications to introduce the ethane-1,2-diol moiety.

Industrial Production Methods

Industrial production of 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol often involves optimization of the synthetic routes to increase yield and reduce costs. Methods such as continuous flow synthesis and catalysis might be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol undergoes various chemical reactions:

  • Oxidation: : Under specific conditions, this compound can be oxidized to form aldehydes or ketones.

  • Reduction: : Can be reduced to yield simpler alcohols or other reduced derivatives.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the pentyloxybenzyl ether and dioxole ring positions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using lithium aluminum hydride.

  • Substitution: : Halogenation agents, nucleophiles like sodium methoxide, or electrophiles such as alkyl halides.

Major Products

Depending on the reaction type, major products can include:

  • Aldehydes, ketones from oxidation.

  • Simpler alcohols from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol serves as a valuable building block for complex organic syntheses. Its reactivity allows it to participate in various chemical reactions including:

  • Oxidation : Can be oxidized to form aldehydes or ketones.
  • Reduction : Capable of being reduced to yield simpler alcohols.
  • Substitution Reactions : Undergoes nucleophilic and electrophilic substitutions at specific sites.

Biology

This compound's derivatives are being studied for their potential biological activities. Research indicates that compounds with similar structural features may exhibit:

  • Antimicrobial Properties : Potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects : Investigated for their ability to modulate inflammation pathways.

Medicine

Due to its bioactive properties, there is significant interest in exploring this compound for pharmaceutical applications. Its unique structure may lead to the development of novel therapeutic agents targeting various diseases.

Industry

In industrial applications, 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is utilized in the synthesis of specialty chemicals and materials. Its versatility allows it to be used in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism of action for compounds like 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol often involves interactions with biological molecules such as proteins, enzymes, or nucleic acids. The specific molecular targets and pathways can include:

  • Enzyme Inhibition: : Modulating enzyme activity by binding to the active or allosteric sites.

  • Signal Transduction Pathways: : Influencing cell signaling pathways that regulate various biological processes.

  • Receptor Binding: : Acting on specific receptors to trigger or block biological responses.

Comparison with Similar Compounds

(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Methyl Mesylate

This compound () shares the tetrahydrofurodioxol core and diol group with the target molecule but replaces the pentyloxybenzyl substituent with a methyl mesylate group. The mesylate acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution). Compared to the target compound, its higher reactivity limits stability but enhances utility in synthetic intermediates .

1-O,2-O-Isopropylidene-3-deoxy-α-D-allofuranose

Listed as a synonym in , this compound features an isopropylidene-protected diol and a deoxygenated position. However, the isopropylidene group improves stability against hydrolysis, a trade-off critical for drug formulation .

Functional Group Analogues

Benzofuran-Based Diols ()

Compounds like 2-[4-[7-Hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol incorporate diol and benzofuran moieties. Unlike the target molecule’s fused dioxolane ring, benzofurans offer planar aromatic systems, which may enhance π-π stacking interactions but reduce conformational flexibility. This difference could influence binding affinity in enzyme inhibition .

Nucleoside Derivatives ()

The compound in contains a tetrahydrofuran ring with protective groups (e.g., tert-butyldimethylsilyl, bis(4-methoxyphenyl)(phenyl)methoxy). The pentyloxybenzyl group in the target compound may offer improved pharmacokinetics over bulkier protective groups .

Key Comparative Properties (Hypothetical Analysis)

Property Target Compound (3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Methyl Mesylate Benzofuran-Based Diols
Molecular Weight ~450 g/mol (estimated) ~350 g/mol ~500–600 g/mol
Lipophilicity (LogP) High (due to pentyloxybenzyl) Moderate (methyl mesylate) Variable (depends on substituents)
Hydrogen Bonding Strong (vicinal diol) Moderate (diol + mesylate) Strong (multiple hydroxyl groups)
Stability Moderate (ether linkages) Low (reactive mesylate) High (aromatic benzofuran)
Synthetic Utility Potential drug candidate Intermediate for further functionalization Enzyme inhibitors or antioxidants

Research Implications and Gaps

While structural analogs suggest the target compound’s utility in drug design, the absence of direct experimental data (e.g., solubility, bioactivity) in the provided evidence limits conclusive comparisons. Further studies should prioritize:

Synthesis Optimization : Leveraging protective group strategies from nucleoside chemistry .

Biological Screening : Testing against viral polymerases or carbohydrate-processing enzymes.

Physicochemical Profiling : Measuring LogP, solubility, and metabolic stability.

Biological Activity

The compound 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, based on various research studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C24H38O7\text{C}_{24}\text{H}_{38}\text{O}_{7}

This structure includes a tetrahydrofurodioxole core with various substituents that may influence its biological activity.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the lipoxygenase pathway, which is crucial in the inflammatory response.

Table 1: Anti-inflammatory Activity Comparison

Compound NameIC50 (µM)Reference
1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)...TBD
Ibuprofen10
Aspirin15

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits varying degrees of activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

3. Antioxidant Activity

Antioxidant properties were assessed using DPPH radical scavenging assays. The compound showed a significant ability to neutralize free radicals.

Table 3: Antioxidant Activity

Compound NameDPPH Scavenging Activity (%)Reference
1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)...78% at 100 µg/mL
Ascorbic Acid90% at 100 µg/mL

The biological activities of this compound are likely attributed to its ability to interact with various molecular targets involved in inflammation and microbial resistance. Molecular docking studies suggest that it may bind effectively to lipoxygenase enzymes, inhibiting their activity and thus reducing inflammation.

Q & A

Q. How to design a kinetic study for the hydrolysis of the tetrahydrofurodioxole ring?

  • Methodological Answer : Use stopped-flow spectroscopy or online NMR to monitor ring-opening rates under acidic/basic conditions. Compare activation energies (Ea_a) via Arrhenius plots. For example, hydrolyze the dioxolane ring in aqueous HCl (0.1–1.0 M) at 25–60°C and quantify products via LC-MS .

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